molecular formula C13H15ClN2O2 B1357297 N-(1-carbamoylcyclopentyl)-4-chlorobenzamide CAS No. 904816-29-1

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide

Cat. No. B1357297
CAS RN: 904816-29-1
M. Wt: 266.72 g/mol
InChI Key: STZCZQDLUJGZPI-UHFFFAOYSA-N
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Description

“N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide” is a chemical compound with the molecular formula C13H15ClN2O2 . It has an average mass of 266.723 Da and a monoisotopic mass of 266.082214 Da .


Molecular Structure Analysis

The molecular structure of “N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide” consists of a carbamoylcyclopentyl group attached to a 4-chlorobenzamide group . More detailed structural analysis would require additional data or computational modeling.

Scientific Research Applications

Synthesis and Analysis

  • A study by Khalid et al. (2022) details the synthesis of a derivative of N-(1-carbamoylcyclopentyl)-4-chlorobenzamide, exploring its structure and surface analysis. The research includes in silico and in vitro investigations for various biological activities, highlighting the compound's role in scientific synthesis and structural studies (Khalid et al., 2022).

Catalysis and Reaction Processes

  • Muniraj and Prabhu (2019) reported on a Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides, a process relevant to the synthesis of biologically active molecules. This showcases the compound's utility in catalysis and reaction mechanisms (Muniraj & Prabhu, 2019).

Environmental Safety and Degradation

  • Lu, Zhou, and Liu (2004) focused on the hydrolysis of a related compound, 2-chlorobenzamide, and its implications for environmental safety. Their research aids in understanding the degradation and environmental impact of similar compounds (Lu, Zhou, & Liu, 2004).

Electrophilic Properties

  • Overton et al. (1986) explored the electrophilic properties of N-(acetoxymethyl)-4-chlorobenzamide, providing insights into the reactivity and potential hazards of similar compounds (Overton et al., 1986).

Photodegradation Studies

  • Skibiński and Komsta (2012) conducted a study on the photodegradation of moclobemide, identifying 4-chlorobenzamide as a major degradation product. This research is crucial for understanding the stability and decomposition of related compounds (Skibiński & Komsta, 2012).

Synthetic Applications

  • Ramesh and Jeganmohan (2021) demonstrated the use of N-chlorobenzamides in the efficient synthesis of 3,4-dihydroisoquinolinones, highlighting the synthetic utility of these compounds in creating valuable chemical structures (Ramesh & Jeganmohan, 2021).

Kinetic Studies

  • Rosa and Márquez (2003) conducted a kinetic study on the chlorination of 1-methylpyrrole using N-chlorobenzamides, providing insights into reaction kinetics and intermediate formation in similar chemical processes (Rosa & Márquez, 2003).

Future Directions

The future directions for research on “N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide” could involve further exploration of its synthesis, structural analysis, and potential biological activity. A related compound has been studied in the context of FKBP51, suggesting potential relevance in the field of stress-related disorders .

properties

IUPAC Name

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-10-5-3-9(4-6-10)11(17)16-13(12(15)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCZQDLUJGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587701
Record name N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904816-29-1
Record name N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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